molecular formula C7H9NO2S B2630800 2-Isopropylthiazole-5-carboxylic acid CAS No. 62657-87-8

2-Isopropylthiazole-5-carboxylic acid

Cat. No.: B2630800
CAS No.: 62657-87-8
M. Wt: 171.21
InChI Key: FVSORVIZXIZSNY-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole group. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is C7H9NO2S, and it has a molecular weight of 171.21 g/mol. This compound is known for its versatility as a small molecule scaffold, making it valuable in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with α-bromoacetyl chloride to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2-Isopropylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar ring structure.

    2-Methylthiazole: Differing by a methyl group instead of an isopropyl group.

    Thiazole-4-carboxylic acid: Similar structure with the carboxylic acid group at a different position.

Uniqueness: 2-Isopropylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold in the design of novel compounds for various applications .

Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSORVIZXIZSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62657-87-8
Record name 2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 2-isopropylthiazole-5-carboxylate (example 55, step a) (0.33 g) in methanol (6 mL) was treated with a solution of lithium hydroxide (0.079 g) in water (3 mL) and the resultant mixture stirred for 2 hours at 20° C. The methanol was evaporated off under reduced pressure and the residue partitioned between ether and brine. The aqueous layer was acidified by dropwise addition of dilute hydrochloric acid and the mixture extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure to afford the subtitled compound. Yield 0.185 g.
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